molecular formula C11H12BrN5O2 B7077273 6-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide

6-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide

Cat. No.: B7077273
M. Wt: 326.15 g/mol
InChI Key: CULLBKDFFANJDQ-UHFFFAOYSA-N
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Description

6-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyrazole moiety attached to a pyridazine ring, with a methoxyethyl group and a carboxamide functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Bromopyrazole Intermediate: The bromopyrazole moiety can be synthesized by brominating pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.

    Coupling with Pyridazine: The bromopyrazole intermediate is then coupled with a pyridazine derivative through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base.

    Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents such as thionyl chloride (SOCl2) followed by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromopyrazole moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

6-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chloropyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide
  • 6-(4-fluoropyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide
  • 6-(4-iodopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide

Uniqueness

6-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding affinity to its targets. Additionally, the methoxyethyl group provides increased solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(4-bromopyrazol-1-yl)-N-(2-methoxyethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O2/c1-19-5-4-13-11(18)9-2-3-10(16-15-9)17-7-8(12)6-14-17/h2-3,6-7H,4-5H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULLBKDFFANJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NN=C(C=C1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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